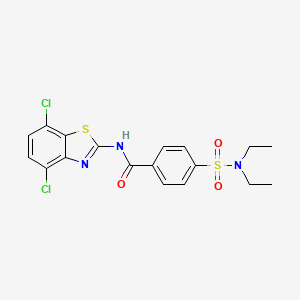

![molecular formula C13H13N3O2 B2589103 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid CAS No. 932334-10-6](/img/structure/B2589103.png)

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

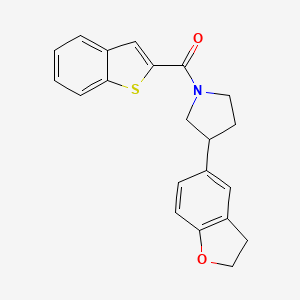

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is a chemical compound with the following structural formula: . It contains an aminopyridine moiety attached to a benzoic acid backbone. The compound exhibits interesting properties and has been studied for various applications.

Synthesis Analysis

The synthesis of this compound involves the condensation of 4-aminobenzoic acid with 3-aminopyridine. The reaction proceeds through the formation of an imine intermediate, followed by hydrolysis to yield the final product. Spectroscopic methods such as UV–Visible, infrared, 1H NMR, and 13C NMR are used to characterize the synthesized compound.

Molecular Structure Analysis

The molecular structure of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid reveals an interesting arrangement. Quantum chemical computations using density functional theory (DFT) and B3LYP functional predict optimized structure parameters. The compound adopts different geometries depending on the metal ion it complexes with. For instance:

- Cobalt(II) and nickel(II) complexes exhibit octahedral geometry.

- Copper(II) and palladium(II) complexes adopt square planar geometry.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including coordination with metal ions, acid-base reactions, and nucleophilic substitutions. Its reactivity depends on the functional groups present in the molecule.

Physical And Chemical Properties Analysis

- Physical Properties :

- Melting Point: Varies depending on the salt form or complex.

- Solubility: Soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

- Chemical Properties :

- Acidic Character: Exhibits carboxylic acid functionality.

- Stability: Stable under normal conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Investigation

The compound has been utilized in the synthesis of triorganostannyl esters with various substituents, exploring its potential in forming compounds with unique physicochemical properties. These synthesized compounds are studied for their structural characteristics, providing insights into their conformation and intermolecular interactions, which are crucial for understanding their behavior in various applications, including coordination to metal centers, affecting the photophysical properties of metals, and the ligands themselves (Tzimopoulos et al., 2010).

Synthesis of Labeled Compounds

The compound is involved in the synthesis of labeled compounds like [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, highlighting its role in the preparation of labeled molecules for various scientific applications, such as tracing, imaging, or studying the behavior of molecules in different environments (Taylor et al., 1996).

Metal Complex Formation and Biological Screening

The compound has been used to synthesize metal(II) complexes with significant structural diversity, showcasing different geometries. These complexes have been subjected to biological screening against various cancer cell lines, showing notable cytotoxicity, as well as in vitro antimicrobial and scavenging activities. Such applications not only highlight the compound's versatility in forming structurally diverse complexes but also its potential in medicinal chemistry and drug design (Konakanchi et al., 2021).

Photophysical Property Study in Metal-Ligand Complexes

The compound has been modified to produce novel unnatural amino acids, which are then used to form mixed-ligand complexes with metals like ruthenium. The study of these complexes involves not only structural characterization but also an exploration of their photophysical properties, indicating the compound's role in the development of materials with specific light-absorption or emission characteristics, which could be significant in fields like material science, sensing, and catalysis (Ypsilantis et al., 2023).

Coordination Polymers and Porosity Control

The compound is involved in the formation of coordination polymers with metals, leading to structures with different packing, interpenetration, and porosity characteristics. This highlights its potential in the design and synthesis of new materials with controlled porosity, which could have significant implications in catalysis, gas storage, or separation processes (Tian et al., 2020).

Safety And Hazards

As with any chemical compound, safety precautions should be followed during handling. Consult Material Safety Data Sheets (MSDS) for specific safety information. Avoid inhalation, skin contact, and ingestion. Dispose of waste properly.

Zukünftige Richtungen

Future research could explore:

- Biological Applications : Investigate its potential as an anticancer agent or other therapeutic uses.

- Materials Science : Explore its use in materials, sensors, or catalysis.

Eigenschaften

IUPAC Name |

4-[[(3-aminopyridin-2-yl)amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-11-2-1-7-15-12(11)16-8-9-3-5-10(6-4-9)13(17)18/h1-7H,8,14H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRPELRETWATEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron](/img/no-structure.png)

![[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2589021.png)

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)

![3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2589026.png)

![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)

![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)

![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)

![N-(4-ethoxyphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589041.png)